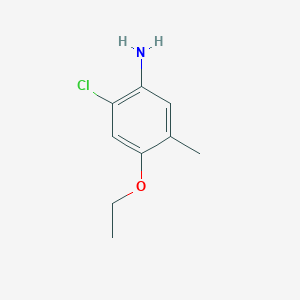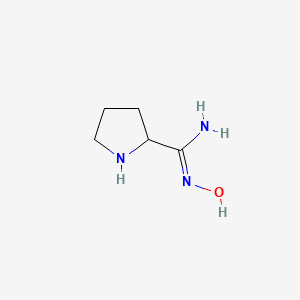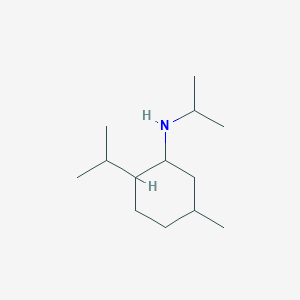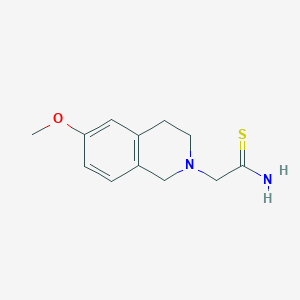
2-Chloro-4-ethoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of 4-ethoxy-5-methylaniline followed by reduction and chlorination. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid for nitration, hydrogen gas for reduction, and chlorine gas for chlorination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated aniline derivatives.
Scientific Research Applications
2-Chloro-4-ethoxy-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-methylaniline involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethoxy and methyl groups influence the compound’s reactivity and solubility. The pathways involved in its action include nucleophilic attack and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: Similar structure but lacks the ethoxy group.
4-Chloro-2-methylaniline: Similar structure but with different positions of the chloro and methyl groups.
2-Ethoxy-5-methylaniline: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-4-ethoxy-5-methylaniline is unique due to the combination of chloro, ethoxy, and methyl groups on the benzene ring. This unique arrangement imparts specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
AOLFNIBLSUQJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
![Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13286615.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13286623.png)
![4-[(Pentan-3-yl)amino]benzamide](/img/structure/B13286626.png)




![4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13286656.png)

![1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride](/img/structure/B13286667.png)

